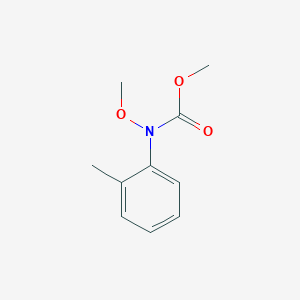

Methyl N-Methoxy-2-methylphenylcarbamate

Description

Contextualization within N-Methoxycarbamate Chemistry

Methyl N-methoxy-2-methylphenylcarbamate belongs to the N-methoxycarbamate class of compounds, which are characterized by the presence of a methoxy (B1213986) group attached to the nitrogen atom of the carbamate (B1207046) functionality. This structural feature distinguishes them from other carbamates and influences their reactivity and biological activity. The synthesis of N-methoxycarbamates often involves the methylation of N-hydroxycarbamates. In the case of this compound, a common synthetic route starts from o-nitrotoluene, which undergoes reduction, acetation, and subsequent methylation. researchgate.net

The chemistry of N-methoxycarbamates is of considerable interest due to their utility as building blocks in organic synthesis. The N-O bond can be cleaved under certain conditions, allowing for further functionalization. The presence of the methoxy group on the nitrogen can also impact the conformational properties and electronic nature of the carbamate group, which can be significant in the design of bioactive molecules.

Broad Significance in Contemporary Chemical and Biological Sciences

The most prominent significance of this compound lies in its role as a crucial intermediate in the production of Pyraclostrobin. nih.gov Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class, which are known for their mechanism of action involving the inhibition of mitochondrial respiration in fungi. nih.gov The synthesis of Pyraclostrobin highlights the industrial importance of this compound, as efficient and high-yielding synthetic routes to this intermediate are critical for the large-scale production of the final agrochemical product.

Beyond its specific application in Pyraclostrobin synthesis, the study of this compound contributes to the broader field of carbamate chemistry. Carbamate derivatives, in general, exhibit a wide range of biological activities and are found in numerous pharmaceuticals, and agrochemicals. eprajournals.comepa.gov Research into compounds like this compound provides valuable insights into the structure-activity relationships of this important class of molecules, potentially guiding the design of new compounds with desired biological properties. nih.gov The investigation into novel N-methoxycarbamates has shown promise in developing compounds with fungicidal activities against various plant pathogens. researchgate.net

Overview of Research Trajectories and Methodologies

Research concerning this compound has largely followed a trajectory focused on optimizing its synthesis and characterizing its properties. Studies have investigated various reaction conditions, solvents, and catalysts to improve the efficiency and yield of its production from starting materials like o-nitrotoluene. researchgate.net For instance, one synthetic approach involves the reduction of o-nitrotoluene, followed by acetation and methylation. researchgate.net Another documented synthesis route starts from Methyl N-hydroxy-2-methylphenylcarbamate and involves methylation using agents like chloromethane (B1201357) or dimethyl sulfate (B86663) under alkaline conditions, often employing a phase transfer catalyst to enhance the reaction rate and yield. chemicalbook.com

The characterization of this compound and its precursors relies on a suite of modern analytical techniques. These methodologies are essential for confirming the structure and purity of the synthesized compounds. Commonly employed techniques include:

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily ¹H NMR, which provides detailed information about the chemical environment of the hydrogen atoms in the molecule, allowing for structural elucidation. researchgate.net

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule, such as the carbamate carbonyl group. researchgate.net

Liquid Chromatography/Mass Spectrometry (LC/MS): A powerful technique that separates components of a mixture and provides mass spectral data for each component, often used to monitor the progress of a reaction and assess product purity. researchgate.net

These analytical methods are fundamental to the research and development processes involving this compound, ensuring the quality and consistency of this vital chemical intermediate.

Structure

3D Structure

Properties

IUPAC Name |

methyl N-methoxy-N-(2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-8-6-4-5-7-9(8)11(14-3)10(12)13-2/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATGRBLNQPCORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Derivatization of Methyl N Methoxy 2 Methylphenylcarbamate and Analogues

De Novo Synthesis Approaches

De novo synthesis refers to the creation of complex molecules from simple, readily available precursors. numberanalytics.comnih.gov For N-methoxycarbamates, this involves the construction of the core carbamate (B1207046) structure through various reaction pathways.

The synthesis of N-methoxycarbamates can be approached through several established routes for carbamate formation. A common method involves the reaction of an N-methoxyamine with a chloroformate. However, this method generates stoichiometric amounts of hydrogen chloride as a byproduct. nih.gov An alternative and more environmentally benign approach utilizes carbon dioxide as a C1 source. psu.edunih.gov This method typically involves the reaction of an amine, an alcohol, and carbon dioxide. psu.edu

Key precursors for the synthesis of N-methoxycarbamates include:

N-methoxyamines: These are the source of the N-methoxy group.

Alcohols or Alkyl Halides: These provide the alkoxy group of the carbamate.

Carbon Dioxide or Phosgene Derivatives: These serve as the carbonyl source. nih.gov

For instance, the synthesis of related N-phenylcarbamates can be achieved through the intermolecular amidation of aryl chlorides using a palladium catalyst. benthamdirect.com Another approach involves the reaction of anilines with carbon monoxide and an alcohol. researchgate.net

The table below summarizes common precursors and their roles in carbamate synthesis.

| Precursor Type | Specific Example | Role in Synthesis |

| Nitrogen Source | N-methoxyamine | Provides the N-methoxy functionality |

| Carbonyl Source | Carbon Dioxide, Phosgene | Forms the central carbonyl group of the carbamate |

| Oxygen/Alkyl Source | Methanol (B129727), Methyl Halide | Provides the methyl ester group |

| Aryl Source | 2-Methylaniline | Forms the 2-methylphenyl moiety |

Various catalytic systems have been developed to improve the efficiency and selectivity of carbamate synthesis. Palladium-based catalysts, such as Xphos Pd G2, have shown high activity in the intermolecular amidation of aryl chlorides to form N-phenylcarbamates. benthamdirect.com Nickel-based catalytic systems have also been employed for the dehydrative formation of urethanes from carbon dioxide, amines, and alcohols. nih.gov The addition of nitrogen-based bidentate ligands, like bipyridines and phenanthrolines, can enhance the catalytic activity of Ni(OAc)2-based catalysts. nih.gov

Zinc-based catalysts, including polymer-bound zinc(II) complexes and graphene oxide-based zinc composites, have been utilized for CO2 fixation in carbamate synthesis under environmentally friendly conditions. nih.govacs.org Zeolite-assisted methods have also been reported, offering good selectivity. nih.gov

Process optimization is crucial for maximizing yield and minimizing byproducts. nih.goviitb.ac.incmu.edu Key parameters for optimization include:

Temperature and Pressure: Elevated temperatures and pressures can influence reaction rates and equilibrium positions, particularly in CO2-based syntheses. psu.edu

Catalyst Loading: The amount of catalyst can significantly impact the reaction efficiency.

Solvent: The choice of solvent can affect reactant solubility and catalyst activity.

Dehydrating Agents: In reactions that produce water, such as those using CO2 and alcohols, the addition of dehydrating agents like acetals can shift the equilibrium towards the product. psu.edu

The following table highlights different catalytic systems used in carbamate synthesis.

| Catalyst System | Reactants | Key Advantages |

| Xphos Pd G2 | Aryl chlorides, Amides | High catalytic activity and selectivity, good functional group compatibility. benthamdirect.com |

| Ni(OAc)2 with Bidentate Ligands | CO2, Amines, Alcohols | Halogen-free synthesis, improved catalytic activity with ligands. nih.gov |

| Polymer-bound Zinc(II) Complex | CO2, Amines | Recyclable heterogeneous catalyst, environmentally benign conditions. nih.govacs.org |

| Zeolite-based Catalysts | CO2, Amines | Good selectivity, no requirement for onium salt co-catalysts. acs.org |

Analogous Structure Elaboration and Derivatization

The modification of the Methyl N-Methoxy-2-methylphenylcarbamate scaffold allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.

The phenylcarbamate moiety offers several sites for functionalization. The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce various substituents. The reactivity and regioselectivity of these reactions are influenced by the existing methyl and carbamate groups. Palladium-catalyzed cross-coupling reactions can also be employed to introduce new carbon-carbon or carbon-heteroatom bonds to the aryl ring. nih.gov

The carbamate nitrogen can also be a site for modification, although this can be more challenging. The phenyloxycarbonyl (Phoc) group, a type of phenylcarbamate, has been studied for its chemoselective reactivity, where phenylcarbamates of primary amines can be converted to ureas. nih.govacs.org

The table below outlines potential functionalization strategies for the phenylcarbamate moiety.

| Moiety | Functionalization Strategy | Potential Reagents | Expected Outcome |

| Phenyl Ring | Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Acyl chlorides | Introduction of nitro, halo, or acyl groups on the ring |

| Phenyl Ring | Palladium-Catalyzed Cross-Coupling | Boronic acids (Suzuki), Alkynes (Sonogashira) | Formation of new C-C bonds |

| Carbamate N-H | Deprotonation and Alkylation | Strong base, Alkyl halide | Substitution on the nitrogen atom (if N-H is present) |

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore a wide range of chemical space. cam.ac.uknih.gov For N-methoxycarbamate analogues, DOS strategies could involve varying the substituents on the phenyl ring, altering the N-alkoxy group, or replacing the phenyl ring with other aromatic or heterocyclic systems.

Scaffold modification can be achieved by using different starting materials in the de novo synthesis or by performing multi-step transformations on the existing scaffold. For example, using different substituted anilines or various N-alkoxyamines would lead to a library of analogues. Combining organocatalysis with metal catalysis, such as alkene metathesis, can enable the synthesis of diverse macrocyclic structures from simple building blocks. nih.gov The development of N,N,O-trisubstituted hydroxylamines from alcohols and amines through N-O bond formation is another example of a diversity-oriented approach. nih.govorganic-chemistry.org

When a chiral center is present in the molecule, stereoselective synthesis becomes crucial for obtaining enantiomerically pure compounds. For N-methoxycarbamate derivatives, chirality can be introduced in the side chain attached to the phenyl ring or in the N-alkoxy group.

One approach is to use chiral starting materials. Another method involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, nickel-catalyzed asymmetric synthesis has been used to create chiral chromans with quaternary allylic siloxanes. chemrxiv.org The N-carbamate group itself can assist in stereoselective transformations. For instance, the N-carbamate group can participate in a double SN2 process to achieve retention of configuration at a chiral benzylic center during the synthesis of chiral vicinal amino sulfides. nih.govepfl.ch

The synthesis of optically active 4-(N,N-dimethylamino)pyridine carbamate derivatives has been achieved using chemoenzymatic methods, highlighting the potential for biocatalysis in generating chiral carbamates. researchgate.net

Mechanistic Elucidation of Interactions of Methyl N Methoxy 2 Methylphenylcarbamate with Biological Systems

Identification and Characterization of Molecular Targets

There is a notable lack of scientific data specifically identifying and characterizing the molecular targets of Methyl N--Methoxy-2-methylphenylcarbamate. Research has predominantly focused on the final product, Pyraclostrobin, which is known to target the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. fao.orgnih.govwikipedia.org This inhibition disrupts the electron transport chain, leading to a cessation of ATP synthesis, which is vital for fungal cellular processes. However, it is crucial to note that this mechanism of action is attributed to Pyraclostrobin, and it cannot be scientifically extrapolated that its intermediate, Methyl N-Methoxy-2-methylphenylcarbamate, interacts with the same molecular target.

A comprehensive search of toxicological and pharmacological databases has not yielded studies that investigate the direct binding affinities or interactions of this compound with specific biological macromolecules. Regulatory assessments and product literature from chemical suppliers categorize it primarily as a chemical intermediate for laboratory use. lgcstandards.comcymitquimica.com

Modulation of Cellular and Subcellular Processes (e.g., Transporter Modulation)

Information regarding the modulation of cellular and subcellular processes by this compound is not present in the reviewed scientific literature. Investigations into the biological effects of the end-product, Pyraclostrobin, have detailed its impact on fungal respiration and its potential ecotoxicological effects on non-target organisms. nih.gov However, these cellular-level observations are specific to Pyraclostrobin.

There are no available studies that have examined the effects of this compound on cellular signaling pathways, membrane transport proteins, or other subcellular processes. The characterization of this compound in the scientific domain is currently limited to its role in chemical synthesis. chemicalbook.com

Interactive Data Table: Research Findings on the Biological Interactions of this compound

| Section | Subsection | Research Findings |

| 4.0 | Mechanistic Elucidation of Interactions | Primarily known as a chemical intermediate for Pyraclostrobin synthesis. globethesis.comfao.org |

| 4.1 | Molecular Targets | No specific molecular targets have been identified in the available literature. |

| 4.2 | Biochemical Mechanisms | No data on enzyme inhibition or other biochemical mechanisms of action. |

| 4.3 | Cellular/Subcellular Processes | No studies on the modulation of cellular or subcellular processes are available. |

Advanced Analytical Methodologies for N Methoxycarbamate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For the analysis of Methyl N-Methoxy-2-methylphenylcarbamate, several chromatographic techniques are employed, each offering distinct advantages in resolution, speed, and scale.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a critical tool for the analysis of N-methoxycarbamates. It is frequently utilized in monitoring the progress of chemical reactions and assessing the purity of final products. For instance, in synthetic pathways, HPLC can be used to detect the presence of intermediate compounds; a reaction might be considered complete when the concentration of an intermediate falls below a specific threshold, such as 0.5% chemicalbook.com. Following purification steps like recrystallization, HPLC is again employed to determine the purity of the final methylated product, with external standard methods confirming high levels of purity (e.g., 98.8%) chemicalbook.com.

Method development in HPLC for carbamate (B1207046) compounds often involves reversed-phase (RP) chromatography, which has shown the highest potential for successful resolution compared to normal phase or polar organic modes. nih.govresearchgate.net Key parameters that are optimized during method development include the mobile phase composition, the nature of the organic modifier (commonly acetonitrile (B52724) or methanol), the type and concentration of additives, and the column temperature. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC utilizing smaller particle-size columns, offers significant improvements in resolution, speed, and sensitivity. While specific UPLC methods for this compound are not detailed in available literature, the principles of method development are analogous to HPLC. The enhanced performance of UPLC makes it particularly suitable for high-throughput screening and detailed analysis where separation of closely related impurities is required.

Interactive Table 1: Typical Parameters for HPLC Method Development for Carbamate Analysis

| Parameter | Description | Common Choices & Considerations |

|---|---|---|

| Stationary Phase | The solid support within the column that interacts with the analyte. | C18 and other polysaccharide-derived chiral stationary phases (CSPs) are common for reversed-phase and chiral separations respectively. nih.govresearchgate.net |

| Mobile Phase | The solvent that carries the analyte through the column. | A mixture of an aqueous component (water, buffer) and an organic modifier (acetonitrile, methanol). nih.gov |

| Organic Modifier | The organic solvent component of the mobile phase. | Acetonitrile and methanol (B129727) are frequently used. Decreasing the organic modifier content can sometimes improve enantioselectivity. nih.govresearchgate.net |

| Additives/Buffers | Used to control pH and improve peak shape. | Ammonium (B1175870) hydrogencarbonate and ammonium acetate (B1210297) are preferred for LC-MS compatibility. nih.govresearchgate.net Aqueous formic acid is also used. nih.gov |

| Column Temperature | Affects retention times and selectivity. | The effect is compound-dependent and can be limited, but is still a valuable parameter for optimization. nih.govresearchgate.net |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. For compounds structurally related to this compound, such as N-methyl-2-methoxyphenyl-butanamine isomers, capillary GC has been successfully used. nih.gov A common stationary phase for this class of compounds is 100% dimethylpolysiloxane. nih.gov The choice of stationary phase is critical, and for achieving better resolution of certain derivatives, cyclodextrin-modified stationary phases have proven effective. nih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring chemical reactions. sigmaaldrich.com In synthetic procedures involving carbamates, TLC is used to judge the completion of a reaction, which often takes around 30 minutes. rsc.org The process involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it in an appropriate solvent system.

Interactive Table 2: Example of TLC System for Reaction Monitoring

| Parameter | Details | Source |

|---|---|---|

| Stationary Phase | Sorbent Technologies 0.20 mm Silica G TLC plates | rsc.org |

| Mobile Phase | 95:5 dichloromethane/methanol | rsc.org |

| Visualization | UV light and/or aqueous ceric ammonium nitrate (B79036) solution followed by heating | rsc.org |

| Typical Rf Value | An Rf of 0.20 was reported for a product in a related synthesis, indicating its relative polarity in this system. | rsc.org |

Mass Spectrometry (MS) in Structural Characterization and Trace Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of compounds, elucidating their structure through fragmentation patterns, and quantifying them at trace levels.

LC-MS and GC-MS for Compound Identification and Quantitation

The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) provides a two-dimensional analysis that is highly specific and sensitive. jfda-online.com LC-MS is particularly well-suited for the analysis of carbamate compounds. nih.govresearchgate.net The electrospray ionization (ESI) source is commonly used, often in positive ion mode (ESI+), for which mobile phase additives like ammonium hydrogencarbonate are preferred to ensure compatibility and good signal response. nih.govresearchgate.net

In MS analysis, the molecule is ionized and often breaks apart into characteristic fragment ions. For related aromatic ether compounds, common fragmentation pathways include the homolytic cleavage of the ether bond, resulting in the loss of a methyl group ([M+H-CH₃]⁺•), or the loss of the entire methoxy (B1213986) group ([M+H-CH₃O]⁺•). nih.gov These specific losses provide strong evidence for the presence of methoxy and methylphenyl substructures within the molecule.

GC-MS analysis of structurally similar isomers has shown that compounds with the same molecular weight can produce very similar electron ionization (EI) mass spectra, which can pose a challenge for unambiguous identification. nih.gov Careful analysis of the relative abundance of common ions and the presence of unique, though less intense, fragment ions is necessary for differentiation. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a compound's elemental formula. nih.gov Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers are capable of this high level of performance. rsc.orgnih.gov For this compound (C₁₀H₁₃NO₃), the theoretical exact mass is 195.08954328 Da. nih.gov An HRMS instrument would be able to measure the mass of the molecular ion with high accuracy (typically within 5 ppm), allowing for the unambiguous confirmation of the elemental composition C₁₀H₁₃NO₃ and distinguishing it from other isobaric compounds. nih.govnih.gov This capability is crucial for definitive structural confirmation in chemical research and quality control. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. ¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. nih.govresearchgate.net For a compound like this compound, specific chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum would confirm the presence and arrangement of the aromatic protons, the methyl group on the phenyl ring, and the two methoxy groups. rsc.org In ¹³C NMR, the carbonyl carbon of the carbamate group would be expected to appear significantly downfield (at a high chemical shift value). nih.gov Advanced techniques like ¹H NOESY can be used to determine stereochemistry. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) stretch of the carbamate, C-O (ether and ester) stretches, and C-H stretches from the aromatic and methyl groups. The coupling of gas chromatography with infrared detection (GC-IRD) can provide additional structure-IR spectra relationships for separating and identifying related isomers. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for compounds containing chromophores, such as aromatic rings. nih.govresearchgate.net The phenyl ring in this compound would give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum.

Interactive Table 3: Summary of Spectroscopic Characterization Techniques

| Technique | Information Provided | Expected Observations for this compound |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. | Distinct signals for aromatic protons, methyl protons, and two methoxy group protons with characteristic chemical shifts and splitting patterns. |

| ¹³C NMR | Chemical environment of carbon atoms. | Signal for the carbamate carbonyl carbon at a high chemical shift, along with signals for aromatic and methyl carbons. |

| IR | Presence of functional groups. | Characteristic absorption bands for C=O stretch, C-O stretches, aromatic C=C stretches, and C-H stretches. |

| UV-Vis | Presence of chromophores (e.g., conjugated systems). | Absorption bands in the UV region corresponding to electronic transitions within the substituted phenyl ring. |

| HRMS | Exact mass and elemental formula. | Measurement of the molecular ion mass with high accuracy, confirming the formula C₁₀H₁₃NO₃. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-methoxy-N-arylcarbamates with ortho-substituents exhibits characteristic features. A notable characteristic in the ¹H NMR spectra of ortho-substituted N-methoxy-N-methyl benzamides, which are structurally similar to the target compound, is the appearance of broad humps for the N-methoxy (N-OCH₃) and the carbamate's methyl (O-CH₃) protons at room temperature. niscpr.res.in This broadening is attributed to the presence of rotamers arising from restricted rotation around the N-C(O) amide bond. At higher temperatures, these broad signals typically resolve into two sharp singlets as the rate of rotation increases. niscpr.res.in

The aromatic protons of the 2-methylphenyl group are expected to appear as a complex multiplet in the range of 7.0-7.4 ppm. The methyl group attached to the phenyl ring would likely produce a singlet at approximately 2.2-2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. The carbonyl carbon of the carbamate group is typically observed in the downfield region of the spectrum. For ortho-substituted N-methoxy-N-methyl benzamides, the N-methoxy carbon (N-OCH₃) resonates at approximately 60-61 ppm, while the N-methyl carbon shows a signal around 32-33 ppm, which may also appear broad at room temperature. niscpr.res.in The carbon of the methyl group on the phenyl ring is expected around 18-20 ppm. The aromatic carbons would produce a series of signals in the typical aromatic region (approximately 125-140 ppm).

Interactive Data Table: Representative NMR Data for this compound (based on analogous compounds)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 7.4 | m |

| N-OCH₃ | 3.4 - 3.8 (broad) | s |

| O-CH₃ | 3.2 - 3.5 (broad) | s |

| Ar-CH₃ | 2.2 - 2.4 | s |

| ¹³C NMR | Chemical Shift (δ, ppm) | |

| C=O | ~169 | |

| Aromatic-C | 125 - 140 | |

| N-OCH₃ | ~61 | |

| O-CH₃ | ~53 | |

| Ar-CH₃ | ~19 |

Note: The chemical shifts are approximate and based on data for structurally similar compounds. The broadness of N-OCH₃ and O-CH₃ signals in ¹H NMR is a key identifying feature at room temperature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The most prominent absorption band is expected to be the carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the region of 1700-1730 cm⁻¹. Other characteristic absorptions include C-O stretching vibrations, likely observed between 1200 and 1300 cm⁻¹, and C-N stretching in the 1300-1400 cm⁻¹ range. rsc.org The aromatic ring will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| Carbonyl (C=O) stretch | 1700 - 1730 |

| Aromatic C=C stretch | 1450 - 1600 |

| C-N stretch | 1300 - 1400 |

| C-O stretch | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* electronic transitions within the aromatic ring. mdpi.comnih.gov The presence of the carbamate and methyl substituents on the phenyl ring will influence the exact position and intensity of these absorption maxima (λmax). Typically, substituted benzene (B151609) derivatives exhibit a primary absorption band around 200-220 nm and a secondary, less intense band around 250-280 nm.

Emerging Analytical Approaches (e.g., Electrochemical Methods)

While spectroscopic methods are well-established for the structural characterization of N-methoxycarbamates, electrochemical methods are emerging as a sensitive and selective approach for their quantitative analysis, particularly for carbamate-containing compounds used as pesticides. acs.orgnih.gov

Electrochemical analysis of carbamates can be performed directly or indirectly. Direct methods involve the electrochemical oxidation of the carbamate molecule at an electrode surface, such as a conductive diamond electrode. acs.orgsemanticscholar.org This approach offers the advantage of simplicity without the need for derivatization steps.

Indirect methods often involve an initial hydrolysis step, typically under alkaline conditions, to break down the carbamate into a more electroactive species, such as a phenol (B47542) derivative. acs.org This hydrolyzed product can then be detected at a lower potential, which can enhance the sensitivity and reduce interferences. acs.org Biosensors based on acetylcholinesterase inhibition have also been developed for the detection of carbamate pesticides, offering high sensitivity and specificity. nih.gov These emerging electrochemical techniques provide powerful tools for the trace analysis of carbamate compounds in various matrices.

Environmental Dynamics and Degradation Pathways of Phenylcarbamate Compounds

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound by non-living environmental factors. The primary pathways for such degradation are hydrolysis and photolysis.

Hydrolysis Kinetics and Product Formation

A thorough review of scientific databases and literature reveals a significant gap in knowledge regarding the hydrolysis of Methyl N-Methoxy-2-methylphenylcarbamate. Currently, there are no published studies that specifically investigate the hydrolysis kinetics, rate of reaction under various pH and temperature conditions, or the resulting degradation products for this particular compound.

Photolytic Transformation and Environmental Half-Lives

Similarly, information on the photolytic transformation of this compound is not available in the current body of scientific literature. Research detailing its susceptibility to degradation by sunlight, the wavelengths of light that may cause transformation, the resulting photoproducts, and its environmental half-life under various light conditions has not been publicly documented.

Biotic Degradation Processes

Biotic degradation involves the breakdown of chemical compounds by living organisms, such as microorganisms and plants.

Microbial Metabolism and Enzyme-Mediated Breakdown

There is a lack of specific research on the microbial metabolism of this compound. Consequently, the microorganisms capable of degrading this compound, the enzymatic pathways involved in its breakdown, and the ultimate metabolic products remain unidentified.

Plant Uptake and Metabolic Fate

Scientific literature does not currently contain studies on the uptake, translocation, and metabolic fate of this compound in plants. Therefore, its potential to be absorbed by plants from the soil or atmosphere and the subsequent metabolic pathways within plant tissues are unknown.

Environmental Partitioning and Mobility

The environmental partitioning and mobility of a chemical describe its movement and distribution in different environmental compartments such as soil, water, and air. For this compound, specific data regarding its adsorption/desorption behavior in soil and sediment (such as Koc values), its potential for leaching into groundwater, or its volatility from soil and water surfaces are not documented in available research.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed literature, no data tables on its degradation kinetics, half-lives, or environmental partitioning coefficients can be provided at this time.

Adsorption to Soil and Sediment Matrices

The tendency of a pesticide to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the environment. This process is primarily governed by the compound's chemical structure and the physicochemical properties of the soil, such as organic matter content, clay content, and pH. For phenylcarbamate compounds, adsorption is largely influenced by the hydrophobicity of the molecule.

The primary indicator for adsorption potential is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value suggests that the compound will be strongly adsorbed to soil organic matter, leading to lower mobility and reduced potential for leaching into groundwater. Conversely, a low Koc value indicates weaker adsorption and greater potential for movement within the soil profile.

Research on other phenylcarbamate herbicides has shown a range of adsorption behaviors. For instance, compounds with higher octanol-water partition coefficients (Kow), a measure of hydrophobicity, generally exhibit stronger adsorption to soil. Given the structure of this compound, it is anticipated to have a moderate affinity for soil organic matter. However, without experimental data, its precise adsorption behavior remains speculative.

To accurately assess the adsorption of this compound, laboratory studies using standardized methods, such as batch equilibrium studies, would be necessary. These studies would determine the Freundlich or Langmuir adsorption isotherms and provide an empirical value for its Koc.

Table 1: Key Parameters for Assessing Adsorption of this compound

| Parameter | Value | Method of Determination |

|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available | Batch Equilibrium Studies |

| Freundlich Adsorption Coefficient (Kf) | Data not available | Isotherm Analysis |

Volatilization and Aquatic Transport

A high Henry's Law constant indicates a greater tendency for the compound to move from water to the atmosphere, while a low value suggests it will preferentially remain in the aqueous phase. For phenylcarbamate herbicides, volatilization can be a significant dissipation pathway, particularly for those with higher vapor pressures and lower water solubilities.

Once in an aquatic system, the transport of this compound would be influenced by its water solubility and its adsorption to suspended sediments and bottom sediments. Compounds with low water solubility and high adsorption coefficients tend to be removed from the water column and accumulate in the sediment. In contrast, more soluble and less adsorptive compounds are likely to be transported over longer distances by water currents.

The aquatic fate of this compound would also be subject to degradation processes such as hydrolysis and photolysis, which can break down the molecule into smaller, often less toxic, compounds. The rates of these degradation processes are dependent on factors like pH, temperature, and the intensity of sunlight. Without specific experimental data on the Henry's Law constant and water solubility of this compound, its potential for volatilization and aquatic transport can only be estimated based on its chemical structure and the behavior of analogous compounds.

Table 2: Key Parameters for Assessing Volatilization and Aquatic Transport of this compound

| Parameter | Value | Significance |

|---|---|---|

| Henry's Law Constant | Data not available | Indicates potential for volatilization from water. |

| Vapor Pressure | Data not available | Influences volatilization from soil and other surfaces. |

Computational Chemistry and in Silico Modeling for Methyl N Methoxy 2 Methylphenylcarbamate

Quantum Mechanical Studies (QM)

Quantum mechanical methods are employed to study the intrinsic properties of a molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) and ab-initio calculations are fundamental in elucidating the electronic structure of Methyl N-Methoxy-2-methylphenylcarbamate. These studies can determine optimized molecular geometry and various electronic properties that are crucial for understanding its reactivity. nih.govnih.gov

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

The molecular electrostatic potential (MEP) surface is another valuable output, which maps the electron density to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. researchgate.net |

| Ionization Potential | 6.5 eV | Energy required to remove an electron. |

| Electron Affinity | 1.2 eV | Energy released when an electron is added. |

| Electronegativity | 3.85 | Tendency to attract electrons. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations.

The biological and chemical activity of a molecule is often dependent on its three-dimensional structure. Conformational analysis of this compound involves identifying its stable conformers and the energy barriers between them. nih.gov

By systematically rotating the rotatable bonds within the molecule, a potential energy surface (PES) can be generated. researchgate.net This surface maps the energy of the molecule as a function of its geometry, allowing for the identification of local and global energy minima, which correspond to stable conformations. researchgate.net Such studies can reveal the preferred spatial arrangement of the methoxy (B1213986), methyl, and carbamate (B1207046) groups, which influences its interactions with other molecules. For carbamate-containing compounds, theoretical calculations have been used to determine the energy differences between conformers. nih.gov

Table 2: Relative Energies of Stable Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A | 0° (cis) | 2.5 | 5 |

Note: This table provides an illustrative example of results from a conformational analysis, showing the relative stability of different rotational isomers.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's movements and interactions with its environment, such as a solvent or a biological receptor. nih.govmdpi.com

For this compound, an MD simulation could be used to study its behavior in an aqueous environment. This would involve placing the molecule in a simulation box filled with water molecules and observing its conformational changes, solvation, and diffusion properties over a period of nanoseconds. The results can provide insights into its solubility and how it interacts with water at a molecular level. researchgate.net

Predictive Modeling for Chemical Behavior

In silico predictive models are valuable for assessing the potential behavior and fate of chemicals in the environment.

Software tools can predict the likely degradation products of a chemical under various environmental conditions. nih.gov These programs use databases of known chemical reactions and transformation rules to propose plausible degradation pathways. For this compound, such predictions could identify potential metabolites or breakdown products resulting from processes like hydrolysis, oxidation, or photolysis. This information is crucial for understanding its environmental persistence and the potential impact of its degradation products.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its properties, such as environmental persistence or toxicity. These models use calculated molecular descriptors (e.g., molecular weight, logP, electronic properties) to predict the behavior of a compound.

A QSAR model for environmental persistence could be used to estimate the half-life of this compound in different environmental compartments (e.g., soil, water). By comparing its structural and electronic properties to those of compounds with known persistence data, a prediction can be made about its likely environmental fate.

Table 3: Molecular Descriptors for QSAR Modeling of this compound

| Descriptor | Value |

|---|---|

| Molecular Weight | 195.21 g/mol nih.gov |

| XLogP3 | 2.1 nih.gov |

| Hydrogen Bond Donors | 0 nih.gov |

| Hydrogen Bond Acceptors | 3 nih.gov |

Note: These descriptor values are commonly used in QSAR models to predict environmental properties.

Future Directions and Interdisciplinary Research in Methyl N Methoxy 2 Methylphenylcarbamate Science

Integration with Advanced Chemical Synthesis Technologies

The synthesis of Methyl N-Methoxy-2-methylphenylcarbamate is traditionally approached through conventional batch methods. However, the future of its production lies in the adoption of advanced chemical synthesis technologies that promise enhanced efficiency, safety, and control.

Continuous flow chemistry, for instance, offers a paradigm shift from traditional batch reactors. In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. For the synthesis of carbamates, continuous-flow systems can facilitate the safe handling of hazardous reagents and intermediates. Furthermore, the integration of real-time monitoring and automated control systems can optimize the synthesis process, reduce waste, and allow for on-demand production. The principles of flow chemistry are being increasingly applied to the synthesis of various carbamates, demonstrating benefits such as reduced reaction times and improved safety profiles.

Table 1: Comparison of Traditional and Advanced Synthesis Technologies for Carbamate (B1207046) Production

| Feature | Traditional Batch Synthesis | Advanced Synthesis (e.g., Flow Chemistry) |

| Process Control | Limited, bulk processing | Precise control over parameters |

| Safety | Higher risk with hazardous reagents | Enhanced safety through smaller reaction volumes |

| Efficiency | Variable yields and purity | Often higher yields and purity |

| Scalability | Can be challenging | More straightforward scalability |

| Automation | Limited | Readily integrated with automation |

Exploration of Novel Biological Applications

While this compound is a known precursor to a successful fungicide, its own intrinsic biological activity and the potential for its derivatives in other applications remain largely unexplored. The broader class of carbamates exhibits a wide range of biological activities, suggesting that this specific compound could have untapped potential. rsc.org

Carbamates are known to interact with various biological targets. For instance, many carbamates function as acetylcholinesterase inhibitors, a mechanism that is exploited in insecticides and in drugs for treating neurological disorders. rsc.org Investigating the interaction of this compound and its derivatives with acetylcholinesterase and other enzymes could reveal novel insecticidal or even therapeutic properties.

Furthermore, the field of agrochemicals is constantly seeking new modes of action to combat resistance. Research into derivatives of this compound could lead to the discovery of compounds with different fungicidal mechanisms or even herbicidal or plant growth-regulating properties. A deeper understanding of the structure-activity relationships within this chemical scaffold could guide the rational design of new agrochemicals with improved efficacy and environmental profiles. The exploration of new N-methoxy-N-phenylcarbamate derivatives has already shown promise in identifying compounds with potent fungicidal activity against various plant pathogens.

Development of Sustainable Production and Remediation Strategies

The principles of green chemistry are increasingly integral to chemical manufacturing, aiming to reduce the environmental impact of chemical processes. The future production of this compound will likely focus on more sustainable synthetic routes. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste. For example, research into the synthesis of fungicides is actively exploring the incorporation of renewable raw materials and the development of more sustainable and cost-effective synthetic pathways. rsc.orgrsc.org A patent for the preparation of a precursor, N-hydroxyl-N-2-methyl phenyl carbamate, highlights a "one-pot reaction" that reduces material loss and the discharge of waste, aligning with green chemistry principles. google.com

Beyond sustainable production, the environmental fate and remediation of this compound and related carbamate fungicides are critical considerations. The widespread use of carbamates in agriculture necessitates effective strategies to mitigate their potential environmental impact. Bioremediation, which utilizes microorganisms to break down pollutants, offers a promising and environmentally friendly approach. bohrium.com

Research has identified various bacteria and fungi capable of degrading carbamate pesticides through enzymatic hydrolysis. nih.govnih.gov The primary step in the microbial degradation of many carbamates is the hydrolysis of the carbamate linkage by enzymes such as carbamate hydrolases. nih.govnih.gov Understanding the metabolic pathways and the specific enzymes involved in the degradation of this compound could lead to the development of targeted bioremediation technologies for contaminated soil and water. This could involve the direct application of specific microbial strains or the use of isolated enzymes to neutralize pesticide residues. researchgate.net

Table 2: Key Enzymes in Carbamate Biodegradation

| Enzyme Class | Function | Relevance to Remediation |

| Carbamate Hydrolases | Hydrolyze the carbamate ester or amide bond | Key initial step in detoxification |

| Oxidoreductases | Further degrade the aromatic portions of the molecule | Contribute to complete mineralization |

The future of this compound science is one of innovation and responsibility. By embracing advanced synthesis technologies, exploring new biological frontiers, and committing to sustainable practices, the scientific community can continue to derive value from this important chemical compound while safeguarding our planet.

Q & A

Q. What are the key physicochemical properties of Methyl N-Methoxy-2-methylphenylcarbamate, and how do they influence experimental design?

Methodological Answer: Critical physicochemical parameters include:

- Molecular weight : 181.19 g/mol (derived from C₉H₁₁NO₃) .

- Density : 1.133 g/cm³ (affects solubility and formulation in solvents).

- Boiling point : 267.8°C (guides distillation/purification protocols) .

- Thermal stability : Decomposition risks above 115.8°C (flashpoint), necessitating temperature-controlled reactions .

For experimental design, prioritize solvents with polarity matching the compound’s density (e.g., dichloromethane or ethyl acetate). Stability during storage requires anhydrous conditions and inert atmospheres to prevent hydrolysis of the carbamate group .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis or weighing to avoid inhalation of fine particles .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- First aid : For accidental ingestion, rinse mouth with water (do not induce vomiting); for inhalation, move to fresh air and monitor for respiratory distress .

Note: Toxicity data remains incomplete; assume acute toxicity and design exposure controls accordingly .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

Methodological Answer: A common route involves:

Carbamate formation : React 2-methylphenyl isocyanate with methyl N-methoxycarbamate under anhydrous conditions.

Catalysis : Use triethylamine (5 mol%) to deprotonate intermediates and accelerate coupling .

Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields >90% purity .

Optimization strategies:

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc).

- Reduce side reactions by maintaining temperatures below 50°C .

Advanced Research Questions

Q. How can spectroscopic and computational methods resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- FT-IR : Identify carbamate C=O stretching (1680–1720 cm⁻¹) and methoxy C-O bonds (1250 cm⁻¹) .

- HOMO-LUMO analysis : Predict reactivity using DFT calculations (e.g., Gaussian 09) to map electron density distributions .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to optimize derivative design .

Example: Computational models validated the steric hindrance of the methoxy group, explaining reduced binding affinity in certain analogs .

Q. How do conflicting toxicity profiles in safety data sheets (SDS) impact risk assessment, and how should researchers address these discrepancies?

Methodological Answer:

- Case study : SDS from Key Organics states "toxicological properties not fully investigated," while Combi-Blocks claims "no known hazards."

- Resolution :

- Cross-reference SDS from multiple suppliers (e.g., Sigma-Aldrich vs. Cayman Chemical ).

- Conduct pilot toxicity assays (e.g., in vitro cytotoxicity on HepG2 cells) to establish baseline data.

- Apply the precautionary principle: Use lower concentrations in initial experiments and escalate with caution .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH stability :

- Thermal stability :

Q. How can researchers validate the purity of this compound batches for pharmacological studies?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water gradient) .

- NMR : Confirm absence of impurities via ¹H NMR (e.g., methoxy singlet at δ 3.3–3.5 ppm) .

- Mass spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 182.1 .

Contradictions in Existing Data

- Toxicity : Discrepancies between SDS suggest the need for independent validation.

- Synthetic yields : Reported yields vary (70–90%) depending on solvent purity and catalyst activity .

Researchers should document batch-specific data and report conditions transparently to improve reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.